Ethyl 2-(naphthalen-1-yloxy)acetate
Overview
Description
Ethyl 2-(naphthalen-1-yloxy)acetate is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to a naphthalen-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(naphthalen-1-yloxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally benign methodologies, such as the use of ultrasound and phase-transfer catalysis, can further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(naphthalen-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-yloxyacetic acid.
Reduction: Naphthalen-1-yloxyethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(naphthalen-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of ethyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active naphthalen-1-yloxyacetic acid, which can then interact with various biological pathways. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity .
Comparison with Similar Compounds
Ethyl 2-(naphthalen-1-yloxy)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(naphthalen-2-yloxy)acetate: Similar structure but with the naphthalen-2-yloxy moiety instead of naphthalen-1-yloxy.
Naphthalen-1-yloxyacetic acid: The free acid form of the compound.
The uniqueness of this compound lies in its specific ester group and the position of the naphthalen-1-yloxy moiety, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
ethyl 2-naphthalen-1-yloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLLBKYQSRBNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872023 | |
Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41643-81-6 | |
Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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